molecular formula C11H15NO B13289133 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13289133
M. Wt: 177.24 g/mol
InChI Key: UEVWVOAIIVCNAK-UHFFFAOYSA-N
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Description

2-Ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268036-12-9) is a chemical compound belonging to the 1,4-benzoxazine class of heterocycles. This specific scaffold is recognized as an important building block in medicinal and organic chemistry for the design of novel synthetic compounds . The 1,4-benzoxazine core is a privileged structure found in molecules with a wide spectrum of biological activities . Researchers are exploring derivatives for potential applications as serotonin-3 (5-HT3) receptor antagonists , ATP-sensitive potassium (KATP) channel modulators , and anti-proliferative agents in oncology . The structural flexibility of the 1,4-benzoxazine ring system allows for extensive molecular design, making this compound a valuable intermediate for developing new chemical entities in various research fields . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C11H15NO/c1-3-9-7-12-10-6-4-5-8(2)11(10)13-9/h4-6,9,12H,3,7H2,1-2H3

InChI Key

UEVWVOAIIVCNAK-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=CC=CC(=C2O1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Substituted Aminophenols with Formaldehyde and Amines

One of the most established methods for synthesizing benzoxazine derivatives involves the reaction of phenolic compounds with paraformaldehyde and primary amines under heating, leading to ring closure and formation of the benzoxazine ring system. For example, a solventless process described in a patent involves mixing a phenol, paraformaldehyde, and a diamine, heating to about 100–130 °C to obtain a homogeneous mixture, then further heating to 120–130 °C to induce cyclization and benzoxazine formation. This method yields benzoxazine monomers with yields often exceeding 75–85%.

Application to 2-ethyl-8-methyl substitution:

  • The phenolic starting material would be a methyl-substituted phenol (e.g., 8-methylphenol derivative).
  • The amine component would be selected or modified to introduce the ethyl group at the 2-position, potentially by using an ethyl-substituted amine or by subsequent alkylation.

Ring Closure via N-Alkylated o-Aminophenols

An alternative approach involves the ring closure of N-alkylated o-aminophenol derivatives. This method circumvents protection/deprotection steps by first preparing mono-N-alkylated o-aminophenols, which then undergo intramolecular cyclization to form the benzoxazine ring. This approach is particularly useful when the 2-position substituent is an alkyl group such as ethyl.

  • Partial N-alkylation of o-aminophenol is achieved under controlled conditions.
  • The N-alkylated intermediate is then cyclized to the 3,4-dihydro-2H-1,4-benzoxazine scaffold.
  • This method allows precise introduction of alkyl groups at the nitrogen and adjacent carbon atoms.

Solid-Liquid Phase Transfer Catalysis (SL-PTC) with Epoxides and Arylsulfonamides

A more recent and efficient method involves the ring opening of epoxides by arylsulfonamides followed by cyclization under phase transfer catalysis conditions. This method provides excellent yields and stereochemical control for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines.

  • Epoxides bearing the desired ethyl substituent can be used.
  • Arylsulfonamides derived from methyl-substituted aminophenols can provide the 8-methyl substitution.
  • The reaction proceeds under mild conditions using potassium carbonate or sodium hydroxide as bases.

Mannich-Type Cyclization from Nitro Intermediates

Another synthetic route involves the preparation of nitro intermediates via Williamson ether synthesis of 2-bromoacetophenones with nitrophenols, followed by reduction of the nitro group to an amine and intramolecular Mannich cyclization to form the benzoxazine ring.

  • This multistep sequence allows the introduction of aryl and alkyl substituents.
  • The method is suitable for preparing 3,4-dihydro-2H-1,4-benzoxazines with various substitution patterns, including ethyl and methyl groups.
  • The final benzoxazine products are purified by chromatography.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Phenol + Paraformaldehyde + Amine 8-methylphenol, paraformaldehyde, ethylamine 100–130 °C, solventless or solvent >75–85 Simple, solventless, suitable for scale-up; requires careful selection of amine
N-Alkylated o-Aminophenol Cyclization N-ethyl-o-aminophenol derivative Controlled N-alkylation, cyclization Moderate to high Avoids protection steps; efficient for alkyl substitution at N and C2 positions
SL-PTC with Epoxides & Arylsulfonamides Ethyl-substituted epoxide, methyl-arylsulfonamide Room temp to mild heating, PTC catalyst Excellent (up to 90) High stereochemical control; mild conditions; suitable for non-racemic synthesis
Nitro Intermediate Reduction + Mannich Cyclization Nitro-aryl ethers, Pd/C or other reductants Multi-step, reflux, chromatography Moderate (23–50) More complex; allows diverse substitution; requires multiple purification steps

In-Depth Research Findings and Notes

  • The solventless extrusion method described in patent literature provides a green and scalable synthesis route, with the ability to purify products by crystallization or solvent washing. This method is adaptable to various substituted phenols and amines, making it potentially suitable for 2-ethyl-8-methyl derivatives.

  • The ring closure of N-alkylated o-aminophenols is a strategic approach to introduce alkyl groups at the nitrogen and adjacent carbons without the need for protecting groups, which is advantageous for synthesizing 2-ethyl substituted benzoxazines.

  • The SL-PTC method offers excellent yields and stereocontrol, which is critical if the 2-ethyl substituent is chiral or if enantiomeric purity is desired.

  • The Mannich-type cyclization following nitro intermediate reduction is useful for preparing benzoxazines with aryl substituents and can be adapted for alkyl substituents; however, it generally involves more steps and moderate yields.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: Ethyl/methyl derivatives (e.g., 2-ethyl-8-methyl) show anticancer activity, likely due to enhanced cell permeability . Acetylated derivatives (e.g., 4-acetyl-6-methyl) exhibit higher affinity for GPIIb/IIIa receptors compared to non-acetylated analogs (IC₅₀ values < 1 μM) . Halogenated derivatives (e.g., 6-bromo-7-fluoro) serve as intermediates for selective β-adrenergic receptor ligands, with fluorine improving metabolic stability .

Synthetic Challenges :

  • Regioselectivity: Formylation of 3,4-dihydro-2H-1,4-benzoxazines yields mixtures of 6- and 8-isomers, complicating purification .
  • Halogenation: Bromination under radical conditions (NBS) often fails, requiring alternative strategies like electrophilic substitution .

Safety and Handling :

  • Brominated derivatives (e.g., 6-bromo-8-fluoro) require stringent safety protocols (GHS H315/H319) due to skin/eye irritation risks .
  • Nitro-substituted analogs (e.g., 6-nitro) exhibit higher melting points (117–119°C), suggesting thermal stability .

Biological Activity

2-Ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a fused benzene and oxazine ring, contributes to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine is C11H13NOC_{11}H_{13}NO. The compound's structure allows for various functionalization possibilities that enhance its reactivity and biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine:

  • Inhibition of Human Topoisomerase I (hTopo I) :
    • Research shows that this compound exhibits significant inhibitory activity against hTopo I, an enzyme crucial for DNA replication and transcription. Compounds in the benzoxazine class have demonstrated varying degrees of inhibitory potency against hTopo I with IC50 values in the low micromolar range .
  • Antiproliferative Effects :
    • Studies indicate that 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine has antiproliferative effects on various cancer cell lines. This suggests potential applications in cancer therapeutics .
  • Serotonin Receptor Antagonism :
    • Some derivatives of benzoxazines have been evaluated for their antagonistic activities on serotonin receptors (5HT3). Modifications to the benzoxazine ring have shown enhanced receptor binding affinity and antagonistic effects .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves multi-step reactions starting from appropriate precursors. The SAR studies indicate that modifications at specific positions on the benzoxazine ring can significantly influence biological activity.

CompoundModificationBiological Activity
2-Ethyl-8-methylBase structureInhibitory activity against hTopo I
6-Nitro derivativeNitro group at position 6Increased reactivity and potential antibacterial activity
3-(Phenyl) derivativePhenyl substitution at position 3Enhanced biological activity

Case Studies

Several studies have provided insights into the biological mechanisms and effects of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine:

  • Topoisomerase Inhibition :
    • A study conducted on various substituted benzoxazines found that certain derivatives exhibited strong inhibitory effects on hTopo I. The most active compounds were shown to stabilize the enzyme-DNA complex leading to cell death in cancer models .
  • Antimicrobial Activity :
    • Another investigation focused on the antimicrobial properties of benzoxazines revealed that some derivatives possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Q. What computational modeling techniques predict the physicochemical properties of benzoxazines?

  • Methods :
  • Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) simulations to study thermal behavior (e.g., glass transition temperatures) .

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